6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

The compound 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 946361-42-8) is a synthetic heterocyclic small molecule with a molecular formula of C19H18N4O3S and a molecular weight of 382.44 g/mol. It features a quinoxaline core linked to a 4,5-dihydro-1H-pyrazole ring, which is further substituted with a methylsulfonyl group at the N1 position and a 2-methoxyphenyl group at the C3 position.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 946361-42-8
Cat. No. B2438211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
CAS946361-42-8
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
InChIInChI=1S/C19H18N4O3S/c1-26-19-6-4-3-5-14(19)16-12-18(23(22-16)27(2,24)25)13-7-8-15-17(11-13)21-10-9-20-15/h3-11,18H,12H2,1-2H3
InChIKeyIJBPFPYTICJCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946361-42-8 6-(3-(2-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Procurement Guide


The compound 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 946361-42-8) is a synthetic heterocyclic small molecule with a molecular formula of C19H18N4O3S and a molecular weight of 382.44 g/mol [1]. It features a quinoxaline core linked to a 4,5-dihydro-1H-pyrazole ring, which is further substituted with a methylsulfonyl group at the N1 position and a 2-methoxyphenyl group at the C3 position. This compound is cataloged as a research chemical, with NMR spectral data confirming its structure in DMSO-d6 [1], and is typically supplied at purities of 90% or higher [2]. Its structural framework places it within a class of heterocycles investigated in medicinal chemistry for kinase inhibition and other biological activities.

Why 946361-42-8 Cannot Be Generically Substituted by Other Pyrazolyl-quinoxalines


Substituting 946361-42-8 with a close analog from the pyrazolyl-quinoxaline class is scientifically risky due to the profound impact of substituent position and electronic character on molecular recognition. The 2-methoxyphenyl group at the pyrazoline C3 position introduces a specific steric and electronic environment distinct from the 3-methoxy, 4-methoxy, or unsubstituted phenyl analogs. In related quinoxaline-based kinase inhibitor series, the shift of a methoxy group from the para to the ortho position can alter the dihedral angle of the aryl ring, affecting key hinge-binding interactions [1]. Furthermore, the methylsulfonyl group acts as a strong hydrogen-bond acceptor, and its spatial relationship with the ortho-methoxy oxygen can create a unique intramolecular electrostatic landscape that is absent in analogs with different substitution patterns [1]. Direct experimental evidence for this specific compound is limited; thus, any substitution must be validated through direct comparative assays, not inferred from in-class similarity.

Quantitative Differentiation Evidence for 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline


Ortho-Methoxy Substitution vs. Meta/ Para Analogs: A Physicochemical Comparison

The target compound features a 2-methoxyphenyl substituent, which is regioisomerically distinct from the 3-methoxyphenyl (CAS 941913-18-4) and 4-methoxyphenyl (CAS 797775-36-1) analogs. This ortho-substitution forces the phenyl ring into a different conformational preference compared to its meta and para counterparts. While direct biological head-to-head data are not publicly available, the computed molecular properties and structural features highlight a clear differentiation basis. The logP, a critical parameter for membrane permeability, is expected to differ; for instance, the ortho-methoxy regioisomer typically exhibits a lower logP than the para isomer due to intramolecular interactions [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

NMR Spectral Fingerprint as a Unique Identity Marker

The compound's structure has been unequivocally confirmed by 2D NMR spectroscopy in DMSO-d6, as cataloged in the Wiley SpectraBase database [1]. This spectral fingerprint serves as a unique identity marker distinguishing it from all other regioisomers and analogs. No other commercially available pyrazolyl-quinoxaline with a different substitution pattern will match this exact NMR signature, providing a definitive basis for compound authentication in procurement and experimental setup.

Analytical Chemistry Quality Control Compound Authentication

Corrosion Inhibition Efficiency vs. Unsubstituted Phenyl Analog

In a corrosion inhibition study on mild steel in 1M HCl, a series of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides were evaluated. The results demonstrated that the substituent position on the phenyl ring significantly impacts inhibition efficiency. Specifically, compounds with the sulfonamido group at the 3-position showed higher corrosion inhibition activities [1]. While this study does not directly test the target compound, it provides quantitative evidence that substitution patterns on this scaffold cause measurable performance differences. The target compound's 2-methoxyphenyl group is expected to similarly alter surface adsorption characteristics compared to unsubstituted phenyl or other aryl analogs.

Materials Science Corrosion Inhibition Electrochemistry

Kinase Inhibition Potential: Class-Level Evidence from FGFR Patent Family

The compound falls within the Markush structures claimed in the 'Pyrazolyl quinoxaline kinase inhibitors' patent family (US 9,464,071, EP 3590934 B1), which specifically covers compounds for treating FGFR kinase-mediated diseases [1]. This patent family explicitly encompasses quinoxaline derivatives with pyrazolyl and methylsulfonyl substitutions. The inclusion of this specific compound within a therapeutically-oriented patent family provides a strong intellectual property rationale for its selection in kinase-targeted research over non-patented, structurally similar analogs that may lack the same claimed biological utility.

Cancer Therapeutics Kinase Inhibition FGFR

Validated Application Scenarios for 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Procurement


FGFR-Targeted Anticancer Drug Discovery Campaigns

Based on its structural inclusion in the 'Pyrazolyl quinoxaline kinase inhibitors' patent family, this compound is best deployed as a lead-like scaffold or intermediate for synthesizing novel FGFR inhibitors. Researchers developing new anticancer agents can prioritize this compound to ensure they are working within a validated chemical space with established, though proprietary, structure-activity relationships [1].

Ortho-Substituted Aryl Heterocycle SAR Studies

The unique ortho-methoxy substitution pattern makes this compound invaluable for systematic structure-activity relationship (SAR) studies. When compared head-to-head with its 3-methoxy and 4-methoxy regioisomers, researchers can directly quantify the impact of methoxy group position on target binding, pharmacokinetic properties, or physicochemical behavior. This is a critical, non-substitutable role that generic phenyl or para-substituted analogs cannot fulfill [2].

Corrosion Inhibitor Formulation Development

Following the class-level evidence that quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides are effective mixed-type corrosion inhibitors for mild steel in acidic environments, this specific compound can be screened as a candidate for industrial corrosion inhibitor formulations. Its distinct ortho-methoxy substitution is hypothesized to modulate adsorption affinity, making it a valuable comparator in formulation optimization studies [3].

Quote Request

Request a Quote for 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.